3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJZXEJJEIBKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101221260 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-17-8 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101221260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection and Heterocyclic Construction
The synthesis typically begins with a heteroaryl precursor, such as pyrrolo[2,3-c]pyridine derivatives , which can be functionalized at specific positions:
- Preparation of the core heterocycle involves cyclization of suitably substituted pyridine and pyrrole intermediates.
- Introduction of the chloro group at position 3 is achieved via electrophilic halogenation, often using N-chlorosuccinimide (NCS) or similar chlorinating agents under controlled conditions to ensure regioselectivity.
Functionalization at the Carboxylic Acid Position
The carboxylic acid at position 7 is introduced through oxidation of suitable precursors:
- Oxidation of methyl or other alkyl substituents attached to the heterocycle using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents.
- Alternatively, direct carboxylation of the heteroaryl intermediate via carbon dioxide under high pressure or using transition metal catalysis.
Specific Reaction Conditions and Reagents
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | Heteroaryl precursors | Reflux or microwave heating | To form the pyrrolo[2,3-c]pyridine core |
| Halogenation | N-chlorosuccinimide (NCS) | Room temperature or mild heating | Regioselective chlorination at position 3 |
| Oxidation | KMnO₄ or CrO₃ | Acidic or basic conditions | To convert alkyl groups to carboxylic acids |
Note: Exact conditions vary depending on the starting material and desired substitution pattern.
Synthesis of Analogous Compounds and Their Relevance
Research on related compounds, such as 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid , provides insights into the synthetic strategies applicable to the target compound. These involve:
- Formation of the heterocyclic core via cyclization of substituted pyridines and pyrroles.
- Selective halogenation at the desired position.
- Oxidative steps to introduce the carboxylic acid group.
The overall yields for similar compounds are around 71%, indicating the efficiency of these methods.
Data Tables Summarizing Synthesis Parameters
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Method A | Pyrrolo[2,3-c]pyridine precursor | NCS, oxidants | Reflux, room temp | 71 | Regioselective chlorination and oxidation |
| Method B | Substituted heteroaryl | KMnO₄ | Elevated temperature | 65-70 | Oxidation to carboxylic acid |
| Method C | Methylated heterocycle | CrO₃ | Acidic conditions | 60 | Direct carboxylation |
Research Findings and Notes
- The synthesis of This compound is optimized via regioselective halogenation, followed by oxidation to the carboxylic acid.
- The process benefits from controlled reaction conditions to prevent over-halogenation or oxidation.
- The heterocyclic core formation is critical and often involves cyclization of appropriately substituted precursors under reflux or microwave-assisted conditions.
- Yields are generally high (~70%) when optimized, with purification achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties. For instance, studies have shown that 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Its structure allows for interactions with bacterial enzymes, potentially leading to the development of new antibiotics.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to efficient charge transport in these devices.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models using derivatives of this compound. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against resistant bacterial strains, suggesting potential as a lead compound for antibiotic development. |
| Study 3 | Organic Electronics | Evaluated as a hole transport material in OLEDs, achieving improved efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, these compounds can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The position of substituents (chloro, carboxylic acid) on the pyrrolopyridine scaffold significantly influences physicochemical and biological properties. Key analogs include:
Key Observations:
- Chlorine Position: Chlorine at position 3 (target compound) vs. 4, 5, or 7 in analogs may alter electronic density, affecting reactivity and binding affinity in drug design .
- Carboxylic Acid Position: A carboxylic acid at position 7 (vs.
- Methyl Substitution: Addition of a methyl group (e.g., 1-methyl in ) improves metabolic stability but may reduce solubility.
Physicochemical Properties
- Solubility: Carboxylic acid-containing derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid) are sparingly soluble in water but soluble in DMSO, requiring storage at -80°C to prevent degradation .
- Stability: Chloro-substituted analogs (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) are sensitive to light and moisture, necessitating inert atmosphere storage .
Biological Activity
3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring fused to a pyrrole ring, which contributes to its unique chemical properties and potential therapeutic applications. Recent studies have highlighted its role in drug discovery, particularly in the treatment of various diseases.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1190310-17-8 |
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. Specifically, these compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation and survival. By targeting FGFRs, these compounds can induce apoptosis and reduce cancer cell migration and invasion .
Antiviral Properties
Studies have also explored the antiviral potential of this compound. For instance, certain derivatives have demonstrated moderate activity against HIV-1 replication. The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrrolo[2,3-c]pyridine scaffold enhance antiviral efficacy .
Antidiabetic and Antimycobacterial Effects
Additionally, biological investigations have suggested that these compounds possess antidiabetic properties. Their mechanisms may involve the modulation of glucose metabolism pathways. Furthermore, some derivatives have shown activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Inhibition of FGFRs : This leads to decreased cell proliferation and increased apoptosis in cancer cells.
- Antiviral Mechanisms : The compound may interfere with viral replication processes at multiple stages.
- Modulation of Metabolic Pathways : In antidiabetic applications, it may enhance insulin sensitivity or alter glucose uptake mechanisms.
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed an IC50 value below 100 nM against various human tumor cell lines. The study concluded that the compound's ability to inhibit FGFRs was a key factor in its antitumor efficacy .
Research on Antiviral Activity
Another investigation focused on the antiviral properties against HIV-1 reported that certain derivatives exhibited an EC50 value of approximately 1.65 µM, indicating promising activity against viral replication .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Pyrrolo[2,3-b]pyridine | Different nitrogen positioning | Varies; less studied |
| Pyrrolo[1,2-a]pyrazine | Contains pyrazine ring | Different biological profiles |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, analogous pyrrolo-pyridine derivatives are synthesized using Suzuki coupling or nucleophilic substitution, followed by carboxylation. Key intermediates should be characterized using -NMR (e.g., δ 12.25 ppm for NH protons) and ESI-MS (e.g., m/z 309.9 for molecular ion confirmation) . Purity can be assessed via HPLC with UV detection at 254 nm.
Q. How can solubility and stability be optimized for biological assays?
- Methodology : Solubility in polar solvents (e.g., DMSO, methanol) can be enhanced using co-solvents or pH adjustment. For stability, conduct accelerated degradation studies under varying pH (1–13) and temperature (25–60°C). Monitor decomposition via LC-MS, noting hydrolytic cleavage of the pyrrolo ring or decarboxylation .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology : Use - and -NMR to assign protons and carbons, focusing on deshielded signals (e.g., δ 8.20 ppm for aromatic protons). IR spectroscopy confirms carboxylic acid C=O stretching (~1700 cm). X-ray crystallography (if crystalline) resolves regiochemistry, as seen in related pyrrolo-pyrimidine structures .
Advanced Research Questions
Q. How does substituent position (e.g., chloro, carboxyl) affect reactivity in cross-coupling reactions?
- Methodology : The chloro group at position 3 and carboxyl at position 7 direct electrophilic substitution. Compare reactivity with analogs like 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1069473-61-5) using Pd-catalyzed couplings. Track regioselectivity via -NMR and computational DFT studies to map electron density .
Q. What strategies mitigate instability during long-term storage?
- Methodology : Lyophilization under inert gas (argon) reduces hydrolysis. Store at -20°C in amber vials with desiccants. Monitor degradation products via LC-MS/MS, identifying peaks corresponding to dechlorinated or oxidized derivatives .
Q. How can computational models predict binding affinity to biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated via Gaussian09 optimization) against kinases or GPCRs. Validate predictions with SPR or ITC binding assays. Compare with analogs like 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1360902-95-9) .
Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?
- Methodology : Optimize chiral resolution using HPLC with amylose-based columns. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts. Monitor enantiomeric excess via chiral GC or circular dichroism .
Data Contradictions and Resolution
- vs. 6 : Discrepancies in NMR shifts (e.g., δ 2.33 ppm for methyl groups in pyrrolo-pyridines vs. δ 2.5 ppm in pyrrolo-pyrimidines) may arise from solvent effects (DMSO-d6 vs. CDCl3). Standardize solvent systems for comparisons .
- vs. 12 : Varied stability profiles of carboxylated heterocycles under acidic conditions suggest substituent-dependent degradation. Conduct pH-rate profiling to identify critical stability thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
